3-Fluoro-4-hydroxyphenylacetic acid
Overview
Description
3-Fluoro-4-hydroxyphenylacetic acid: is an organic compound with the molecular formula C8H7FO3 . It features a fluorine atom and a hydroxyl group substituted on a phenylacetic acid structure. This compound appears as a white crystalline powder and is soluble in water and common organic solvents such as alcohols and ethers .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-hydroxyphenylacetic acid plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with several enzymes and proteins, including serotonin receptor 5HT2A and dopamine receptor DRD2 . These interactions are essential for its serotonergic, dopaminergic, and noradrenergic actions. The compound’s ability to bind to these receptors influences various physiological processes, making it a compound of interest in neuropharmacology.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin and dopamine receptors affects neurotransmission, leading to changes in cell signaling pathways . Additionally, it can alter gene expression patterns, impacting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an agonist or antagonist at serotonin and dopamine receptors, leading to the activation or inhibition of these pathways . This modulation results in changes in neurotransmitter release, receptor sensitivity, and downstream signaling cascades. The compound’s influence on gene expression further contributes to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, but its degradation products may also have biological activity . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter systems without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as phenylpyruvate decarboxylase and phenylacetaldehyde dehydrogenase, which are involved in its biosynthesis and degradation . These interactions influence metabolic flux and metabolite levels, impacting the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for predicting its pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The precise localization within cells can determine its biochemical effects and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: One method to prepare 3-Fluoro-4-hydroxyphenylacetic acid involves the hydroxylation of 3-fluorobenzoic acid using liquid ammonia, sodium hydroxide, and cuprous hydroxide . The reaction conditions typically include:
Temperature: Moderate heating
Solvent: Aqueous or organic solvent
Catalyst: Cuprous hydroxide
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process would likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-hydroxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 3-Fluoro-4-hydroxybenzoic acid.
Reduction: 3-Fluoro-4-hydroxyphenylethanol.
Substitution: 3-Amino-4-hydroxyphenylacetic acid or 3-Thio-4-hydroxyphenylacetic acid.
Scientific Research Applications
Chemistry: 3-Fluoro-4-hydroxyphenylacetic acid is used as a substrate or starting material for various organic synthesis reactions. It participates in the synthesis of complex organic molecules and serves as a building block for fluorinated aromatic compounds .
Biology and Medicine: In biological research, this compound is used to study the interactions with serotonin, dopamine, and norepinephrine receptors.
Industry: In the industrial sector, this compound is used in the development and production of pesticides and plant growth regulators .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxyphenylacetic acid involves its interaction with various molecular targets, including serotonin, dopamine, and norepinephrine receptors. It modulates the activity of these receptors, influencing neurotransmitter levels and signaling pathways . The exact molecular pathways and targets are still under investigation, but its effects on neurotransmitter systems make it a compound of interest in neurochemical research .
Comparison with Similar Compounds
- 4-Hydroxyphenylacetic acid
- 3-Fluoro-4-methoxyphenylacetic acid
- 3,4-Difluorophenylacetic acid
Comparison: 3-Fluoro-4-hydroxyphenylacetic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenylacetic acid structure. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, compared to similar compounds .
Properties
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFBZAHYMOSSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196622 | |
Record name | 3-Fluoro-4-hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458-09-3 | |
Record name | 3-Fluoro-4-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-hydroxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-4-hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-hydroxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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